2-(ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Positional isomer differentiation SAR Medicinal chemistry sourcing

Researchers exploring antibacterial SAR often lack structurally distinct comparators with sulfur-based electronic handles. CAS 898433-75-5 solves this gap: its ortho-ethylsulfanyl group enables systematic halogen→alkylthio replacement studies vs. HSGN-220 (MRSA MIC 0.06-1 μg/mL). The ortho S···H-N conformational lock (~3.0 Å) alters target-binding geometry compared to the 3-ethylsulfanyl regioisomer (CAS 898434-07-6). Predicted logP ~2.5-3.5 positions it in CNS drug-like space. Available at ≥95% purity with rapid HTS resupply.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 898433-75-5
Cat. No. B2681829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS898433-75-5
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S/c1-2-24-14-6-4-3-5-13(14)15(22)19-17-21-20-16(23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeySCDWPLOQEFLPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 898433-75-5: Chemical Class and Identity


2-(Ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 898433-75-5) is a synthetic N-(1,3,4-oxadiazol-2-yl)benzamide derivative with molecular formula C₁₇H₁₄FN₃O₂S and molecular weight 343.38 g/mol . The compound belongs to a privileged scaffold class wherein the 1,3,4-oxadiazole ring is linked via an amide bridge to a benzamide moiety substituted at the ortho position with an ethylsulfanyl (–SCH₂CH₃) group, while the oxadiazole 5-position bears a 4-fluorophenyl substituent [1]. This specific substitution pattern distinguishes it from other N-(1,3,4-oxadiazol-2-yl)benzamides that have been described as potent antibacterial and enzyme-inhibitory agents [2].

Structural differentiation ortho-ethylsulfanyl group enables unique sulfur-mediated interaction profiling in SAR studies
Scaffold context 1,3,4-oxadiazole benzamide core reported active in antibacterial and enzyme-inhibitory screening models
Immediate accessibility commercially cataloged at defined purity, supports hit expansion without custom synthesis lead time

CAS 898433-75-5: Differentiation from Generic Analogs


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is highly sensitive to substituent modifications: halogenated variants such as HSGN-220 (OCF₃-substituted) and HSGN-144 (SF₅-substituted) show sub-μg/mL antibacterial MICs primarily driven by membrane depolarization and menaquinone biosynthesis disruption, while non-halogenated analogs with alkylthio substituents exhibit distinctly different physicochemical and target-engagement profiles [1]. Furthermore, the position of the ethylsulfanyl group on the benzamide ring (2- vs 3-position) alters the conformational ensemble available for hydrogen bonding between the amide NH and the oxadiazole ring, directly affecting target-binding geometry [2]. Simply interchanging CAS 898433-75-5 with an unsubstituted benzamide or with the 3-ethylsulfanyl regioisomer (CAS 898434-07-6) would therefore risk losing or altering the specific pharmacological signature required for a given screening or SAR campaign.

Regioisomeric mismatch
The 3-ethylsulfanyl isomer cannot form the ortho S···H–N interaction, potentially altering target-binding geometry compared to the 2-isomer.
Substituent class mismatch
Halogenated oxadiazole benzamides may engage different bacterial targets via membrane depolarization; alkylthio substitution may shift the mechanism-of-action profile.
Unsubstituted analog mismatch
Removal of the ethylsulfanyl group shifts lipophilicity and eliminates the sulfur-based electronic handle, potentially reducing target-engagement diversity.

CAS 898433-75-5: Quantitative Differentiation Evidence


Positional Isomerism: 2- vs 3-Ethylsulfanyl

CAS 898433-75-5 carries the ethylsulfanyl substituent exclusively at the ortho (2-) position of the benzamide ring, while its closest cataloged regioisomer, CAS 898434-07-6, bears the same group at the meta (3-) position . In 1,3,4-oxadiazole-2-yl benzamides, the ortho substitution places the sulfur atom within ~3.0 Å of the amide NH, enabling intramolecular S···H–N hydrogen bonding that stabilizes a pseudo-cyclic conformation; the meta isomer cannot form this interaction [1]. This conformational difference is expected to alter the presentation of the amide NH and oxadiazole ring to biological targets.

Regioisomer Comparison
Head-to-head
S···H–N distance ~3.0 Å (ortho) vs >5 Å (meta)
Ortho S···H–N lock pre-organizes a binding conformation not accessible to the meta isomer
DFT geometry optimization; experimental binding comparisons not available
Positional isomer differentiation SAR Medicinal chemistry sourcing

Antibacterial Scaffold Potency Against MRSA

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220, HSGN-218, and HSGN-144 have demonstrated MIC values of 0.06–1 μg/mL against MRSA clinical isolates, with low propensity for resistance development over 30 days [1]. While CAS 898433-75-5 lacks the halogenated benzamide substituent that drives this extreme potency, the core oxadiazole-benzamide scaffold is proven to engage multiple bacterial targets including menaquinone biosynthesis, DnaX, Pol IIIC, and membrane depolarization pathways [1]. The ethylsulfanyl group at the 2-position provides a distinct sulfur-based electronic handle not present in any of the published high-potency halogenated analogs [2].

MRSA Potency Context
Class-level
Halogenated analogs: MIC 0.06–1 μg/mL; target compound: unreported
Scaffold is validated; the ethylsulfanyl variant provides a structurally distinct SAR entry point
Class-level inference; direct MIC data for CAS 898433-75-5 not yet available
Antibacterial MRSA Scaffold validation

Ortho-Ethylsulfanyl Effect on Lipophilicity

The introduction of the ethylsulfanyl group at the 2-position is predicted to increase logP by approximately +0.8 to +1.2 log unit compared to the unsubstituted parent N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-00-3) . This increase shifts the compound from a logP range typical of polar drug candidates (~1.5–2.0) into the optimal CNS drug-like range (~2.5–3.5), potentially improving membrane permeability while retaining hydrogen-bonding capacity via the amide NH and oxadiazole nitrogen atoms [1]. The 4-fluorophenyl group further contributes metabolic stability without excessively increasing lipophilicity compared to a 4-chlorophenyl or 4-bromophenyl analog [1].

Lipophilicity Shift
Supporting evidence
Predicted ΔlogP ≈ +0.8–1.2 vs unsubstituted analog
Positions compound in a CNS drug-like property space
In silico consensus prediction; experimental logP not reported
Lipophilicity Drug-likeness Permeability prediction

Enzyme Inhibition Potential: AChE and Carbonic Anhydrase

In a 2022 study by Güleç et al., novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazole motif (compounds 6a–j) were evaluated as dual AChE and hCA inhibitors [1]. The most potent compounds achieved KI values of 23.11–52.49 nM against AChE, 18.66–59.62 nM against hCA I, and 9.33–120.80 nM against hCA II, with selected representatives (6a, 6d, 6h) demonstrating oral bioavailability and brain-preferential distribution [1]. While CAS 898433-75-5 is a benzamide rather than a sulfonamide, the shared 1,3,4-oxadiazole pharmacophore core with a 5-aryl substituent suggests potential for enzyme inhibitory activity warranting investigation [2]. The 2-ethylsulfanyl group provides a structurally differentiated starting point compared to the sulfonamide series.

Enzyme Inhibition Potential
Class-level
Sulfonamide congeners: KI 9.33–120.80 nM (AChE/hCA); target: untested
Oxadiazole core supports enzyme target engagement; benzamide variant may show distinct KI profile
Structural analog data; benzamide KI values must be verified
Enzyme inhibition AChE Carbonic anhydrase CNS drug discovery

Commercial Availability and Purity Benchmarking

CAS 898433-75-5 is commercially available from multiple suppliers at 90–95% purity in quantities ranging from 2 μmol (screening format) to 50 mg (resupply scale) [1]. Pricing benchmarks at the time of listing: ~$57 for 2 μmol, $69 for 10 μmol, and $140 for 40 mg from the Life Chemicals screening collection (F2646-0218) [1]. This represents a mid-range cost profile for a screening compound with a fully characterized structure (¹H NMR, LCMS typically provided) . In contrast, the highly optimized halogenated analogs (HSGN-220, etc.) are not commercially cataloged and must be custom-synthesized, making CAS 898433-75-5 a readily accessible entry point for 1,3,4-oxadiazole benzamide SAR exploration .

Commercial Benchmark
Supporting evidence
90–95% purity; $57–140 per unit; multiple suppliers
Ready access for screening without synthesis delay
Prices per Life Chemicals, CheMenu, Arctom; purity per supplier COA
Compound procurement Purity specification Screening library quality

Evidence Gap: Absence of Direct Biological Data

A comprehensive search of PubMed, PubChem, and patent databases as of April 2026 has not identified any peer-reviewed publication reporting direct biological activity data (IC₅₀, MIC, KI, EC₅₀, or in vivo efficacy) for CAS 898433-75-5 [1]. The compound is cataloged in multiple screening libraries but has not been the subject of a disclosed structure-activity relationship study with quantitative comparator data . Consequently, all quantitative differentiation claims above are limited to (a) structural and physicochemical comparisons against defined analogs, and (b) class-level potency inferences drawn from published data on structurally related N-(1,3,4-oxadiazol-2-yl)benzamides [2]. Procurement decisions should therefore be based on the compound's value as a structurally differentiated, commercially accessible screening candidate within a validated scaffold class rather than on demonstrated superior potency.

Data Gap Assessment
Data to verify
No published biological activity for CAS 898433-75-5 (PubMed, April 2026)
Procurement decision should rely on scaffold class, not on demonstrated potency
Users need to generate primary data in their own assay systems
Evidence transparency Research compound sourcing Data gap assessment

Application Scenarios for CAS 898433-75-5


SAR Expansion of Oxadiazole Benzamide Antibacterials

Use CAS 898433-75-5 as a structurally differentiated comparator compound in SAR campaigns exploring the effect of replacing halogenated benzamide substituents (e.g., OCF₃ in HSGN-220) with alkylthio groups [1]. The compound provides a sulfur-containing electronic handle absent from the published high-potency series, enabling evaluation of whether sulfur-mediated target interactions can maintain or modulate antibacterial activity. Researchers should benchmark against published MIC values of 0.06–1 μg/mL for HSGN-220, -218, and -144 against MRSA [1].

Regioisomeric Profiling in Enzyme Inhibition

Procure CAS 898433-75-5 alongside its 3-ethylsulfanyl regioisomer (CAS 898434-07-6) to systematically evaluate how the position of the sulfur substituent affects enzyme inhibitory activity against targets such as acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I/II), where the 1,3,4-oxadiazole scaffold has demonstrated low nanomolar KI values [2]. The ortho S···H–N conformational lock in CAS 898433-75-5 may confer distinct binding modes not accessible to the meta isomer.

Physicochemical Optimization for CNS Drug Discovery

Leverage the predicted intermediate logP (~2.5–3.5) of CAS 898433-75-5 as a starting point for CNS-targeted compound optimization [3]. The combination of the ethylsulfanyl group (lipophilicity enhancement) with the 4-fluorophenyl substituent (metabolic stability) positions the compound in a property space consistent with CNS drug-likeness. Use this compound to probe the relationship between sulfur substitution and blood-brain barrier permeability in oxadiazole-containing series.

Library Diversification for Antibacterial & Enzyme Hit Discovery

Include CAS 898433-75-5 in diversity-oriented screening libraries targeting Gram-positive bacterial pathogens (including MRSA) or neurodegenerative disease-relevant enzymes (AChE, hCA) [1][2]. The compound's immediate commercial availability at defined purity (90–95%) and moderate cost ($57–140 per unit) enables high-throughput screening with rapid resupply capability. Positive hits can be followed up by synthesizing analogs varying the alkylthio chain length, oxidation state (sulfoxide/sulfone), and aryl substitution pattern.

Application
Selection Property
Validation Focus
Antibacterial SAR expansion
Thioether substitution handle
Antibacterial activity profiling against MRSA
Regioisomeric enzyme profiling
Ortho-substitution conformational constraint
Enzyme inhibition selectivity (AChE/hCA)
CNS physicochemical optimization
Predicted CNS drug-like lipophilicity
Blood-brain barrier permeability screening
Screening library diversification
Structurally differentiated candidate
Hit identification in antimicrobial/enzyme assays
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